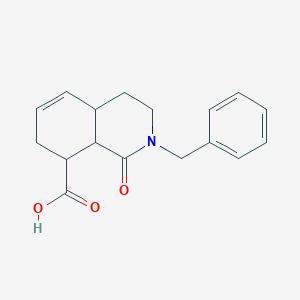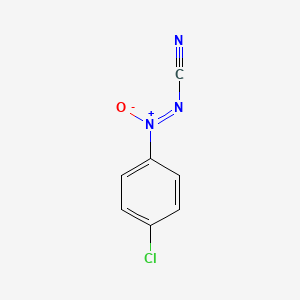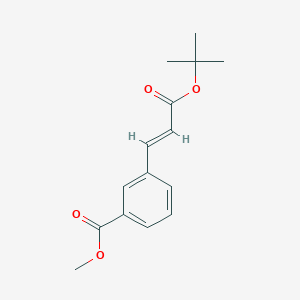
methyl 3-(E)-(2-(tert-butoxycarbonyl)vinyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(E)-(2-(tert-butoxycarbonyl)vinyl)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate group attached to a vinyl group, which is further substituted with a tert-butoxycarbonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(E)-(2-(tert-butoxycarbonyl)vinyl)benzoate typically involves the esterification of benzoic acid derivatives with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid . Another method involves the use of diazomethane, where benzoic acid reacts with diazomethane in an ether solution to produce the ester .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(E)-(2-(tert-butoxycarbonyl)vinyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of substituted benzoates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic reagents like nitric acid and sulfuric acid are used for nitration and sulfonation reactions.
Major Products
The major products formed from these reactions include substituted benzoates, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Methyl 3-(E)-(2-(tert-butoxycarbonyl)vinyl)benzoate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of methyl 3-(E)-(2-(tert-butoxycarbonyl)vinyl)benzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then participate in various biochemical processes . The vinyl group allows for further functionalization, making the compound versatile in different chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl benzoate: A simpler ester with similar aromatic properties.
Ethyl benzoate: Another ester with a similar structure but different alkyl group.
Methyl 3-methoxybenzoate: A derivative with a methoxy group on the aromatic ring.
Uniqueness
Methyl 3-(E)-(2-(tert-butoxycarbonyl)vinyl)benzoate is unique due to the presence of the tert-butoxycarbonyl group, which provides steric hindrance and influences the compound’s reactivity and stability.
Eigenschaften
Molekularformel |
C15H18O4 |
|---|---|
Molekulargewicht |
262.30 g/mol |
IUPAC-Name |
methyl 3-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]benzoate |
InChI |
InChI=1S/C15H18O4/c1-15(2,3)19-13(16)9-8-11-6-5-7-12(10-11)14(17)18-4/h5-10H,1-4H3/b9-8+ |
InChI-Schlüssel |
INXPCMKHDNRRKA-CMDGGOBGSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)/C=C/C1=CC(=CC=C1)C(=O)OC |
Kanonische SMILES |
CC(C)(C)OC(=O)C=CC1=CC(=CC=C1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


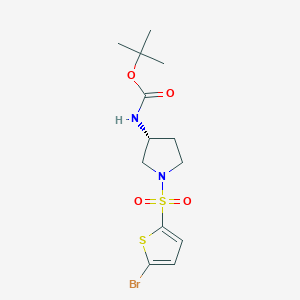
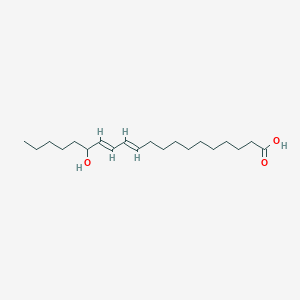
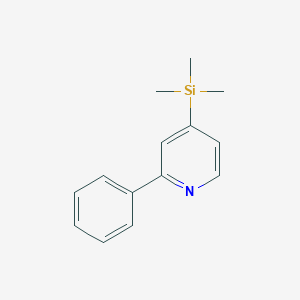
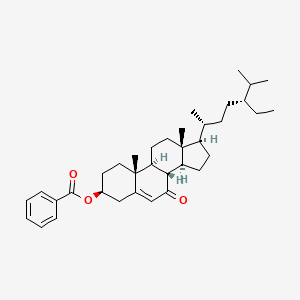
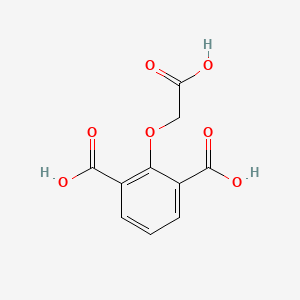
![Methyl 3-[(1,1-dimethylethoxy)carbonyl]-5-oxo-3-pyrrolidineacetate](/img/structure/B13971740.png)
![3H-Indolium, 2-[2-[4-(diethylamino)phenyl]ethenyl]-1,3,3-trimethyl-, acetate](/img/structure/B13971748.png)
![6-Isopropyl-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13971750.png)
![3-(Pyrrolidin-2-ylmethyl)-3,4-dihydrobenzo[d][1,2,3]triazine](/img/structure/B13971752.png)

![7-Bromo-8-methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B13971763.png)
